Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to the piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compoundBromomethyl compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions such as the suzuki–miyaura coupling .
Mode of Action
Bromomethyl compounds are generally known to participate in nucleophilic substitution reactions . In such reactions, the bromomethyl group acts as an electrophile, reacting with a nucleophile to form a new bond.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which the compound is stored and handled .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Bromomethylation: The bromomethyl group is introduced through bromomethylation reactions, typically using reagents like bromoform or bromomethyl acetate.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.
Oxidation Products: Oxidation can yield products such as ketones or carboxylic acids.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 4-(chloromethyl)-4-fluoropiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
Tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness: Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMSYLQMJWLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-24-6 | |
Record name | tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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